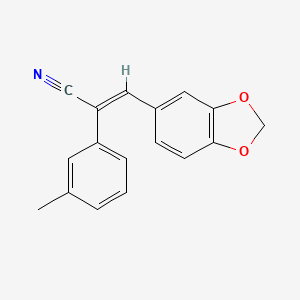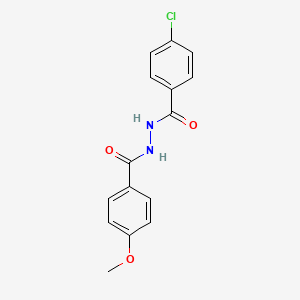![molecular formula C18H20N2O3S B5341679 2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5341679.png)
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB is a non-peptide antagonist of the endothelin receptor, which plays a crucial role in regulating blood pressure, vascular tone, and fluid homeostasis. In
作用機序
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid exerts its effects by binding to and blocking the endothelin receptor, which is a G protein-coupled receptor that mediates the effects of the vasoconstrictor peptide endothelin. By blocking the endothelin receptor, this compound reduces the vasoconstrictor and pro-inflammatory effects of endothelin, leading to vasodilation, reduced inflammation, and improved tissue perfusion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound reduces blood pressure by decreasing vascular tone and increasing renal blood flow. This compound also improves cardiac function by reducing cardiac hypertrophy and fibrosis and increasing cardiac contractility. This compound has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines. This compound also has anti-proliferative effects in cancer cells by inducing apoptosis and inhibiting cell cycle progression.
実験室実験の利点と制限
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the endothelin receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, this compound also has limitations, including its low solubility in aqueous solutions, its potential for off-target effects, and its limited in vivo stability.
将来の方向性
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid research has several future directions, including the development of more potent and selective this compound antagonists, the investigation of this compound in combination with other therapies for hypertension, heart failure, and cancer, and the exploration of this compound in other disease models, such as sepsis and stroke. This compound research also has potential for the development of diagnostic tools for endothelin receptor imaging and the identification of novel therapeutic targets for diseases involving endothelin signaling.
合成法
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid can be synthesized through a multi-step process involving the reaction of 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid with pyrrolidine, followed by the addition of benzoic anhydride and subsequent purification steps. The final product is a white crystalline powder with a melting point of 195-197°C.
科学的研究の応用
2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, heart failure, and kidney disease. This compound has been shown to decrease blood pressure, improve cardiac function, and reduce inflammation in animal models of these diseases. This compound has also been investigated for its potential role in cancer therapy, as endothelin receptors are overexpressed in many types of cancer cells.
特性
IUPAC Name |
2-[1-(2-ethyl-4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-15-19-11(2)16(24-15)17(21)20-9-8-12(10-20)13-6-4-5-7-14(13)18(22)23/h4-7,12H,3,8-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTUJEBQGBRDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B5341600.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5341613.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5341635.png)
![7-[4-(2-furoyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5341640.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)

![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)